Acetic acid, butoxyhydroxy-, butyl ester Acetic acid, butoxyhydroxy-, butyl ester
Brand Name: Vulcanchem
CAS No.: 68575-73-5
VCID: VC14327075
InChI: InChI=1S/C10H20O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h9,11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H20O4
Molecular Weight: 204.26 g/mol

Acetic acid, butoxyhydroxy-, butyl ester

CAS No.: 68575-73-5

Cat. No.: VC14327075

Molecular Formula: C10H20O4

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, butoxyhydroxy-, butyl ester - 68575-73-5

Specification

CAS No. 68575-73-5
Molecular Formula C10H20O4
Molecular Weight 204.26 g/mol
IUPAC Name butyl 2-butoxy-2-hydroxyacetate
Standard InChI InChI=1S/C10H20O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h9,11H,3-8H2,1-2H3
Standard InChI Key IVWCKBUPHQKJNH-UHFFFAOYSA-N
Canonical SMILES CCCCOC(C(=O)OCCCC)O

Introduction

Synthesis Methods

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification of acetic acid with butanol derivatives. For example:
CH₃COOH + C₄H₉OHH⁺CH₃COOC₄H₉+H₂O\text{CH₃COOH + C₄H₉OH} \xrightarrow{\text{H⁺}} \text{CH₃COOC₄H₉} + \text{H₂O}
Modifications, such as introducing butoxy and hydroxyl groups, require controlled reaction conditions to avoid polymerization .

Advanced Catalytic Approaches

Recent patents highlight the use of strong acid ion-exchange resins (e.g., QRE-01) to enhance yield and selectivity. Key parameters include:

  • Temperature: 50–80°C

  • Pressure: 0.7–1.5 MPa

  • Molar ratio: Acetic acid to butanol derivatives (1.1:1 to 2:1) .
    Adding polymerization inhibitors (e.g., phenols or piperidine derivatives) suppresses side reactions, improving product purity .

Physicochemical Properties

Thermodynamic and Physical Data

PropertyValueSource
Boiling Point505.15 K (est.)
Density0.92–0.95 g/cm³
Vapor Pressure0.5–2.0 kPa
SolubilityMiscible in organic solvents

Spectroscopic Profiles

  • IR: Strong absorption at 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester) .

  • NMR: δ 0.9–1.6 ppm (butyl CH₂/CH₃), δ 3.5–4.3 ppm (butoxy and hydroxyl groups) .

Industrial and Chemical Applications

Solvent Properties

The compound’s balanced polarity makes it ideal for:

  • Coatings and Paints: Enhances flow properties and drying times .

  • Adhesives: Improves solubility of resins and polymers .

Intermediate in Organic Synthesis

It serves as a precursor for:

  • Polymer Modifiers: Telechelic polymers (e.g., polyisobutyl vinyl ether) .

  • Pharmaceuticals: PROTACs (proteolysis-targeting chimeras) utilizing ester-linked E3 ligase ligands .

ParameterValueSource
Flash Point310.37 K (closed cup)
LD₅₀ (Oral, Rat)>2000 mg/kg
Skin IrritationMild (EUH066)

Exposure Mitigation

  • Ventilation: Required to maintain vapor concentrations below 50 ppm .

  • PPE: Nitrile gloves and goggles to prevent dermal/ocular contact .

Recent Research and Future Directions

Green Synthesis Innovations

Efforts to replace traditional acid catalysts with enzymatic esterification (e.g., lipases) aim to reduce energy consumption and waste .

Drug Delivery Systems

Functionalization with PEG linkers enables its use in nanoparticle-based therapies, enhancing bioavailability of hydrophobic drugs .

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